molecular formula C6H5N5O2 B1293043 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 89488-18-6

7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1293043
CAS No.: 89488-18-6
M. Wt: 179.14 g/mol
InChI Key: PTSICDOKXJVZBO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to adenosine receptors, which are involved in various physiological processes such as neurotransmission and immune response . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the caspase pathway . It also affects the expression of various genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can activate adenosine receptors by mimicking the natural ligand, leading to downstream signaling effects . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it a promising candidate for therapeutic applications . Some degradation products have been identified, which may contribute to its overall pharmacological profile .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes . These interactions can alter the metabolic flux within the cell, leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound has been shown to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific cellular compartments . These modifications can also affect its activity, contributing to its overall biological effects .

Chemical Reactions Analysis

Types of Reactions: 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Properties

IUPAC Name

7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6/h1-2H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSICDOKXJVZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-18-6
Record name 7-Amino[1.2.4]triazolo[1.5-a]pyrimidine-6-carboxylic acid
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